1-methylcyclohex-2-en-1-ol 1-methylcyclohex-2-en-1-ol
Brand Name: Vulcanchem
CAS No.: 23758-27-2
VCID: VC2398960
InChI: InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3
SMILES: CC1(CCCC=C1)O
Molecular Formula: C7H12O
Molecular Weight: 112.17 g/mol

1-methylcyclohex-2-en-1-ol

CAS No.: 23758-27-2

Cat. No.: VC2398960

Molecular Formula: C7H12O

Molecular Weight: 112.17 g/mol

* For research use only. Not for human or veterinary use.

1-methylcyclohex-2-en-1-ol - 23758-27-2

Specification

CAS No. 23758-27-2
Molecular Formula C7H12O
Molecular Weight 112.17 g/mol
IUPAC Name 1-methylcyclohex-2-en-1-ol
Standard InChI InChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3
Standard InChI Key LVUQVFWOWNKFRL-UHFFFAOYSA-N
SMILES CC1(CCCC=C1)O
Canonical SMILES CC1(CCCC=C1)O

Introduction

Chemical Identity and Structure

1-Methylcyclohex-2-en-1-ol is characterized by its molecular formula C7H12O, with a molecular weight of 112.17 g/mol. The compound's structure consists of a cyclohexene ring with a hydroxyl group and methyl group both attached to the first carbon position. This arrangement creates a tertiary alcohol with specific reactivity patterns and chemical behaviors.

Structural Identification

The compound can be identified using several standard chemical identifiers:

ParameterValue
IUPAC Name1-methylcyclohex-2-en-1-ol
CAS Number23758-27-2
Molecular FormulaC7H12O
Molecular Weight112.17 g/mol
InChIInChI=1S/C7H12O/c1-7(8)5-3-2-4-6-7/h3,5,8H,2,4,6H2,1H3
InChI KeyLVUQVFWOWNKFRL-UHFFFAOYSA-N
Canonical SMILESCC1(CCCC=C1)O

Table 1: Chemical identifiers for 1-methylcyclohex-2-en-1-ol

Physical and Chemical Properties

As a cyclic alcohol, 1-methylcyclohex-2-en-1-ol demonstrates properties typical of tertiary alcohols while also exhibiting characteristics influenced by the cyclohexene ring structure. The presence of the double bond in the cyclohexene ring contributes to its reactivity profile, allowing it to participate in addition reactions typical of alkenes while maintaining the hydroxyl functionality characteristic of alcohols.

Synthesis and Preparation

Synthetic Routes

The synthesis of 1-methylcyclohex-2-en-1-ol can be accomplished through multiple pathways, each offering advantages depending on starting materials, desired purity, and scale of production. A common synthetic approach involves the epoxidation of appropriate precursors followed by selective ring opening reactions. The preparation typically requires carefully controlled conditions to ensure stereoselectivity and prevent side reactions that could reduce yield or purity.

Industrial Production Methods

In industrial settings, catalysts play a crucial role in improving the efficiency of 1-methylcyclohex-2-en-1-ol synthesis. Catalysts such as zirconyl sulfate have been employed to facilitate selective ring-opening reactions that lead to the formation of this compound. These catalyzed processes increase yield while simultaneously reducing production costs, making them particularly valuable for large-scale manufacturing operations.

Chemical Reactions

Types of Reactions

1-Methylcyclohex-2-en-1-ol participates in various chemical reactions that exploit both the hydroxyl group and the carbon-carbon double bond present in its structure. Three primary reaction types are commonly observed:

Oxidation Reactions

The hydroxyl group in 1-methylcyclohex-2-en-1-ol can undergo oxidation to form corresponding ketones or aldehydes, depending on the oxidizing agent and reaction conditions employed. These transformations are vital in synthetic pathways that use this compound as an intermediate.

Reduction Reactions

Reduction processes can convert 1-methylcyclohex-2-en-1-ol to cyclohexanol derivatives, typically through hydrogenation of the carbon-carbon double bond. These reactions are important in producing saturated alcohol derivatives.

Substitution Reactions

The hydroxyl group can be substituted with other functional groups under appropriate conditions, allowing for the diversification of molecular structures derived from this compound. Such substitution reactions expand the utility of 1-methylcyclohex-2-en-1-ol as a synthetic building block.

Common Reagents and Conditions

The reactivity of 1-methylcyclohex-2-en-1-ol with various reagents has been well-documented:

Reaction TypeCommon ReagentsTypical Conditions
OxidationPotassium permanganate, Chromium trioxideAqueous or organic solvents, controlled temperature
ReductionHydrogen gas with palladium catalystModerate pressure, room temperature to slight heating
SubstitutionVaries based on desired functional groupAcidic or basic conditions depending on substitution target

Table 2: Common reagents and conditions for reactions involving 1-methylcyclohex-2-en-1-ol

Major Products Formed

The reactions of 1-methylcyclohex-2-en-1-ol produce various products that serve as valuable intermediates in organic synthesis:

  • Oxidation typically yields cyclohexanone or cyclohexene derivatives

  • Reduction commonly produces cyclohexanol compounds

  • Substitution reactions generate diverse substituted cyclohexene derivatives depending on the reagents used

Biological Activity

Pheromonal Properties

One of the most significant biological roles of 1-methylcyclohex-2-en-1-ol lies in its function as an aggregation pheromone, particularly in beetle species such as the Douglas-fir beetle (Dendroctonus pseudotsugae). The compound plays a crucial ecological role by signaling tree occupancy to other beetles, thereby influencing colonization behavior within forest ecosystems. This pheromonal activity has been leveraged in forest management strategies to modulate beetle behavior and protect vulnerable tree populations.

Antimicrobial Activity

Research has indicated that 1-methylcyclohex-2-en-1-ol may possess antimicrobial properties that could be exploited in various applications. The compound's structure allows it to interact with biological membranes, potentially disrupting microbial cell integrity and function. While specific studies directly examining this compound's antimicrobial efficacy remain limited, structurally related compounds have demonstrated promising results against various bacteria and fungi, suggesting similar potential for 1-methylcyclohex-2-en-1-ol.

Case Study: Douglas-Fir Beetle Management

A notable application of compounds related to 1-methylcyclohex-2-en-1-ol is in the development of pest management strategies for forests. Research involving SPLAT MCH (a biodegradable formulation of 3-methylcyclohex-2-en-1-one, a compound related to 1-methylcyclohex-2-en-1-ol) demonstrated significant protection against Douglas-fir beetle infestation. The study found that both SPLAT MCH and traditional MCH bubble capsules substantially reduced the proportion of trees colonized and killed by Douglas-fir beetles compared to untreated controls. These findings highlight the practical ecological applications of this class of compounds.

CompoundBiological ActivityApplication
1-Methylcyclohex-2-en-1-olAggregation pheromone for Dendroctonus pseudotsugaeBeetle behavior modification
3-Methylcyclohex-2-en-1-oneAntiaggregation pheromoneTree protection strategies
Related monoterpenoidsAntimicrobial propertiesPotential pathogen control

Table 3: Biological activities of 1-methylcyclohex-2-en-1-ol and related compounds

Scientific Research Applications

Chemistry Applications

In chemistry, 1-methylcyclohex-2-en-1-ol serves as an important intermediate in the synthesis of various organic compounds. Its functional groups provide attachment points for further chemical modifications, making it valuable in constructing more complex molecular structures. Additionally, its ability to undergo keto-enol tautomerism contributes to its utility in studying reaction mechanisms and tautomeric equilibria.

Biology Applications

Biologists utilize 1-methylcyclohex-2-en-1-ol as a model compound for studying enzyme-catalyzed reactions. The compound's structural features make it suitable for investigating stereoselective enzymatic transformations and understanding the structural requirements for substrate recognition by various enzymes.

Industrial Applications

In industrial settings, 1-methylcyclohex-2-en-1-ol finds application in the production of fragrances and flavoring agents. Its chemical properties make it suitable for these applications, and its natural occurrence in certain contexts provides a basis for its use in creating nature-identical flavors and scents.

Comparative Analysis

Comparison with Similar Compounds

1-Methylcyclohex-2-en-1-ol shares structural similarities with several related compounds, but distinct differences in their properties and applications exist:

CompoundStructureKey DifferencePrimary Applications
1-Methylcyclohex-2-en-1-olC7H12O with methyl at C1Base compoundPheromone research, synthesis intermediate
2-Cyclohexen-1-olLacks methyl groupLess sterically hinderedOrganic synthesis
4-Isopropyl-1-methylcyclohex-2-enol (p-Menth-2-en-1-ol)Additional isopropyl groupIncreased hydrophobicityFragrance industry
p-Menth-2-en-1-olDifferent substituent patternDifferent stereochemistryVarious industrial applications

Table 4: Comparison of 1-methylcyclohex-2-en-1-ol with related compounds

Unique Properties and Characteristics

The unique substitution pattern of 1-methylcyclohex-2-en-1-ol imparts distinct chemical properties and reactivity compared to its analogs. The tertiary alcohol configuration at C1, combined with the double bond between C2 and C3, creates a specific electronic environment that influences the compound's behavior in various chemical transformations. This particular arrangement facilitates certain reactions while potentially hindering others, distinguishing it from structurally similar compounds.

Future Research Directions

Challenges and Opportunities

Research on 1-methylcyclohex-2-en-1-ol faces specific challenges, including:

  • Developing more efficient and environmentally friendly synthesis methods

  • Elucidating the structure-activity relationships that govern its biological effects

  • Exploring sustainable applications in pest management and agriculture

These challenges also represent opportunities for innovation in green chemistry, biochemistry, and agricultural technology. Advances in analytical techniques and computational modeling may facilitate deeper understanding of this compound's properties and potential applications.

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